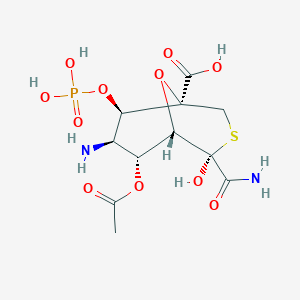
Tagetitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagetitoxin is a bacterial phytotoxin. It preferentially inhibits eukaryotic RNA polymerase.
Applications De Recherche Scientifique
Inhibition of RNA Polymerase
Tagetitoxin's primary application lies in its ability to inhibit RNA polymerase, which is crucial for transcription in both prokaryotic and eukaryotic organisms.
Case Studies
- Bacterial RNA Polymerase : A study demonstrated that this compound effectively inhibits bacterial RNA polymerase by stabilizing the pre-translocated state of the elongation complex, thereby slowing nucleotide addition without affecting the chemistry of RNA synthesis itself .
- Eukaryotic Systems : this compound has also been shown to inhibit transcription by RNA polymerase III, providing insights into its potential as a tool for studying eukaryotic transcription processes .
Structural and Synthetic Studies
Given its complex structure, this compound presents challenges for total synthesis, making it a subject of interest in synthetic organic chemistry.
Synthesis Efforts
Recent advancements have led to successful synthetic routes for this compound, revealing insights into its structural properties:
- A total synthesis was achieved using carbohydrate starting materials, demonstrating a high yield and efficient pathway involving metallocarbene chemistry .
- Detailed NMR studies have further elucidated the compound's structure, contributing to a better understanding of its stereochemistry and biological activity .
Research Tool in Molecular Biology
This compound serves as a valuable research tool for studying transcriptional regulation and elongation dynamics.
Applications in Experimental Design
- Transcription Studies : The compound's ability to selectively inhibit specific RNA polymerases makes it useful for dissecting the roles of different polymerases in gene expression.
- Functional Studies : Researchers utilize this compound to investigate the interactions between RNA polymerases and accessory proteins, enhancing our understanding of transcriptional machinery .
Potential Therapeutic Applications
While primarily used in research settings, there is potential for this compound to inform therapeutic strategies against bacterial infections or diseases involving dysregulated transcription.
Antibiotic Development
The specificity of this compound for bacterial RNA polymerases suggests it could be developed into an antibiotic targeting bacterial transcription without affecting human cells. This specificity could minimize side effects associated with broader-spectrum antibiotics.
Comparative Analysis of this compound and Other Inhibitors
| Feature | This compound | Other Known Inhibitors |
|---|---|---|
| Target | RNA Polymerase | Various (e.g., DNA gyrase) |
| Mechanism | Stabilizes inactive conformation | Competitive inhibition |
| Origin | Natural (from Pseudomonas) | Synthetic or natural |
| Specificity | High (selective for certain RNAPs) | Variable |
| Research Applications | Transcription studies | Broad (antibiotics, cancer) |
Propriétés
Key on ui mechanism of action |
Tagetitoxin inhibits all RNAP catalytic reactions. Tagetitoxin binding is mediated exclusively through polar interactions with the beta and beta' residues whose substitutions confer resistance to tagetitoxin in vitro. |
|---|---|
Numéro CAS |
87913-21-1 |
Formule moléculaire |
C11H17N2O11PS |
Poids moléculaire |
416.30 g/mol |
Nom IUPAC |
(2R,4aS,5R,6S,7R,7aR)-2-acetamido-6-amino-7-hydroxy-5-phosphonooxy-4a,5,7,7a-tetrahydro-3H-cyclopenta[b][1,4]oxathiine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H17N2O11PS/c1-3(14)13-10(8(16)17)2-26-5-4(23-10)6(15)11(12,9(18)19)7(5)24-25(20,21)22/h4-7,15H,2,12H2,1H3,(H,13,14)(H,16,17)(H,18,19)(H2,20,21,22)/t4-,5-,6-,7-,10-,11-/m0/s1 |
Clé InChI |
PUWHRRRUTHFINT-DPKHFTIHSA-N |
SMILES |
CC(=O)OC1C(C(C2(CSC(C1O2)(C(=O)N)O)C(=O)O)OP(=O)(O)O)N |
SMILES isomérique |
CC(=O)N[C@]1(CS[C@H]2[C@H](O1)[C@@H]([C@]([C@H]2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O |
SMILES canonique |
CC(=O)NC1(CSC2C(O1)C(C(C2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tagetitoxin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















